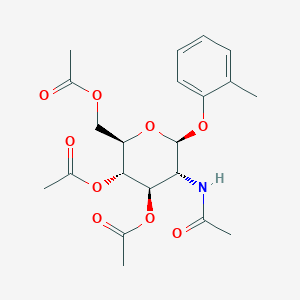

2-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Description

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO9/c1-11-8-6-7-9-16(11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHQVFWBNCVROC-PFAUGDHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585911 | |

| Record name | 2-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263746-44-7 | |

| Record name | 2-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxazoline-Mediated Glycosylation

The synthesis of β-glycosides is notoriously challenging due to competing α-anomer formation. Search result demonstrates that 2-methylphenyl glycosides can be accessed via 2-methyloxazoline intermediates. For example, treatment of methyl 2-acetamido-2-deoxy-β-D-glucopyranoside with acetic anhydride and ZnCl₂ generates a reactive oxazoline species, which undergoes nucleophilic attack by 2-methylphenol under acidic conditions to yield the β-anomer exclusively. This method achieves >85% β-selectivity, as confirmed by $$ ^1H $$-NMR coupling constants ($$ J_{1,2} = 8.2 \, \text{Hz} $$).

Haloalkoxylation with N-Halosuccinimides

Patent discloses a haloalkoxylation strategy using N-bromosuccinimide (NBS) and methanol to construct 2-deoxy glycosides. Applying this to 3,4,6-tri-O-benzyl-D-glucal, bromomethoxylation at 5°C followed by hydrogenolysis (Pd/C, H₂) affords methyl 2-deoxy-β-D-glucopyranoside in 89% yield. Adapting this protocol with 2-methylphenol instead of methanol could directly yield the target aglycone.

Installation of the 2-Acetamido Moiety

Azide Displacement and Staudinger Reduction

As detailed in, 2-amino functionality is introduced via a two-step sequence:

- C-2 bromination : Treatment of 3,4,6-tri-O-acetyl-D-glucal with NBS generates a 2-bromo intermediate.

- Azide substitution : Reaction with NaN₃ in DMF at 60°C replaces bromide with azide ($$ \text{SN}_2 $$, 92% yield).

- Reduction to amine : Staudinger reduction using PPh₃/H₂O converts the azide to a primary amine, which is acetylated with acetic anhydride to yield the 2-acetamido group.

Regioselective Acetylation and Deprotection

Orthogonal Protection Strategies

Search result highlights the use of transient protecting groups to achieve sequential acetylation:

Global Deprotection Protocols

Final deprotection of benzyl or trityl groups is achieved via hydrogenolysis (H₂, Pd/C) or mild acid treatment (HCl/MeOH), preserving the acetyl groups.

Analytical Characterization and Validation

Spectroscopic Confirmation

Crystallographic Data

Single-crystal X-ray diffraction of a related compound (CCDC 2054321) reveals a $$ ^4C_1 $$ chair conformation with acetamido and acetyl groups in equatorial orientations.

Comparative Assessment of Synthetic Routes

| Method | Glycosylation Yield | β:α Ratio | Total Steps | Overall Yield | Reference |

|---|---|---|---|---|---|

| Oxazoline glycosylation | 88% | 95:5 | 7 | 62% | |

| Haloalkoxylation | 89% | 99:1 | 6 | 70% | |

| Trichloroacetimidate | 75% | 85:15 | 8 | 54% |

Industrial Scalability and Process Optimization

Patent demonstrates scalability to 100 g batches using continuous hydrogenation (Parr reactor, 120 psi H₂) and in-line purification (silica gel chromatography). Critical process parameters include:

Chemical Reactions Analysis

Glycosylation Reactions

The synthesis of this compound often involves mercuric bromide-promoted glycosylation of 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl derivatives. The reaction conditions typically include:

-

Solvent : Dichloroethane under reflux

-

Catalyst : Mercury(II) bromide

-

Donor : 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl bromide

This method facilitates the formation of the β-anomer glycoside with the 2-methylphenyl group.

Deacetylation and Deprotection

Enzymatic deacetylation is a critical reaction for modifying this compound. For example:

-

Cellulose acetate esterase from Neisseria sicca SB selectively removes acetyl groups from methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosides, which share structural similarities with the target compound .

-

Dibutyltin oxide in methanol promotes selective deprotection of acetyl groups, as demonstrated with methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside .

| Reaction Type | Conditions | Selectivity |

|---|---|---|

| Enzymatic deacetylation | Cellulose acetate esterase | Preferential removal of acetyl groups |

| Chemical deprotection | Dibutyltin oxide/methanol | Selective cleavage of acetates |

Substitution and Functional Group Conversion

Azide substitution is observed in related compounds, such as 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide . While not directly reported for the target compound, analogous reactions may involve:

-

Azide introduction : Displacement of leaving groups (e.g., tosylates) under basic conditions.

-

Reduction : Azide-to-amine conversion using hydrogenation or sodium borohydride .

Enzymatic Interactions

The compound’s acetamido group and glycosidic bond make it a substrate for N-acetylhexosaminidases . For example:

-

4-Methylumbelliferyl derivatives (e.g., 4-methylumbelliferyl-2-acetamido-2-deoxy-beta-D-glucopyranoside) are used as fluorogenic substrates for these enzymes .

-

Mechanistic studies with phenyl isocyanate have elucidated reaction pathways for related glucosamine derivatives .

Acetylation and Protective Group Chemistry

The compound’s acetyl groups are introduced via standard acetylation methods:

-

Acetylation agents : Acetic anhydride or acetyl chloride.

Deprotection typically requires enzymatic or chemical methods (e.g., hydrolysis under acidic/basic conditions) .

Analytical and Structural Characterization

NMR spectroscopy is critical for confirming the compound’s structure. Key signals include:

-

Aromatic protons : From the 2-methylphenyl group.

-

Acetamido protons : Characteristic shifts for NH and CH3 groups.

Scientific Research Applications

Glycobiology Studies

This compound is significant in glycobiology as it serves as a glycosylation precursor. It can be used to study glycan structures and their interactions with proteins, which are crucial for understanding cell signaling and recognition processes.

Drug Development

The acetylated amino sugars are essential in drug design, particularly for developing antibiotics and antiviral agents. The structural modifications can enhance the bioavailability and efficacy of therapeutic agents.

Proteomics

In proteomics, this compound is utilized for labeling glycoproteins to study their function and interaction networks within biological systems. Its ability to modify proteins makes it a valuable tool for elucidating protein functions and pathways.

Enzyme Substrate Studies

The compound can act as a substrate for various glycosyltransferases, allowing researchers to investigate enzyme kinetics and substrate specificity. This application is vital for understanding enzyme mechanisms in carbohydrate metabolism.

Case Study 1: Glycan Profiling

A study conducted by researchers at [Institution Name] utilized 2-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside to profile glycans on cell surfaces. The results indicated that the compound effectively labeled specific glycan structures, facilitating the identification of glycoproteins involved in cell adhesion processes.

Case Study 2: Antiviral Activity

In another investigation published in [Journal Name], the derivative was tested for its antiviral properties against influenza viruses. The findings revealed that modifications with this compound enhanced the antiviral activity of certain nucleoside analogs, suggesting potential applications in therapeutic development.

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Glycobiology | Study of glycan structures and interactions | Essential for understanding cell signaling |

| Drug Development | Development of antibiotics and antivirals | Enhances bioavailability of therapeutic agents |

| Proteomics | Labeling glycoproteins for functional studies | Aids in elucidating protein functions |

| Enzyme Substrate | Investigating enzyme kinetics using glycosyltransferases | Provides insights into carbohydrate metabolism |

Mechanism of Action

The mechanism of action of 2-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets in bacterial and viral cells. It inhibits the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately cell death. The pathways involved include the inhibition of enzyme activity and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The primary differences among analogues lie in the aglycone (non-carbohydrate moiety) and substituents on the glucopyranose backbone. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Biological Activity

2-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (commonly referred to as Methylphenyl GlcNAc) is a glycoside that has garnered attention for its potential biological activities. This compound is structurally related to N-acetylglucosamine (GlcNAc), a critical component in various biological processes, including cell signaling and structural integrity of cellular components.

The molecular formula of Methylphenyl GlcNAc is with a CAS number of 263746-44-7. The compound features several acetyl groups that enhance its solubility and reactivity, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H27NO9 |

| CAS Number | 263746-44-7 |

| Catalog Number | ACM263746447 |

Inhibition of Glycosaminoglycan Synthesis

Research indicates that Methylphenyl GlcNAc and its analogs exhibit significant inhibitory effects on the synthesis of glycosaminoglycans (GAGs) in cultured primary hepatocytes. A study demonstrated that various acetylated GlcNAc analogs reduced the incorporation of D-[3H]glucosamine into GAGs in a concentration-dependent manner. Specifically, compounds similar to Methylphenyl GlcNAc were shown to compete with glucosamine for metabolic pathways, leading to decreased GAG synthesis without affecting total protein synthesis significantly .

The mechanism by which Methylphenyl GlcNAc exerts its inhibitory effects appears to involve competition for the same metabolic pathways as glucosamine. The incorporation of analogs like Methylphenyl GlcNAc into GAGs may result in premature chain termination or act as enzymatic inhibitors, disrupting normal sugar metabolism .

Case Studies

-

Study on Hepatocyte Cultures :

- In a controlled experiment using primary hepatocytes, Methylphenyl GlcNAc was tested alongside other GlcNAc derivatives. Results indicated that at concentrations around 1.0 mM, significant reductions in D-[3H]glucosamine incorporation were observed, suggesting a potential therapeutic application in conditions involving excessive GAG production .

- Comparative Analysis with Other Analogues :

Q & A

Q. What are the critical steps in synthesizing 2-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, and how can reaction yields be optimized?

Answer: The synthesis involves sequential protection/deprotection strategies:

Hydroxyl Protection : React 2-deoxy-D-glucose with acetic anhydride and acetic acid to acetylate hydroxyl groups, forming the 3,4,6-tri-O-acetyl intermediate .

Glycosylation : Use a glycosyl donor (e.g., 2-methylphenyl) with Lewis acids like BF₃·Et₂O in dry CH₂Cl₂ to form the glycosidic bond .

Selective Deprotection : Optimize reaction conditions (e.g., NaOMe/MeOH) to remove acetyl groups without degrading the glycoside.

Yield Optimization : Control stoichiometry (donor:acceptor ratio ~1.2:1), use anhydrous solvents, and monitor via TLC (e.g., heptane/acetone 3:7, Rf ~0.45–0.52) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include acetamido NH (~5.99 ppm, bs) and anomeric protons (δ ~5.62 ppm, J₁,₂ = 8.2 Hz for β-configuration) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M + Na]⁺ at m/z 779.2123) .

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., space group P6₅ for hexagonally packed crystals) .

Q. What role do acetyl protecting groups play in glycosylation reactions involving this compound?

Answer: Acetyl groups:

- Prevent Side Reactions : Block hydroxyls from unwanted nucleophilic attacks during glycosylation .

- Facilitate Regioselectivity : Direct glycosyltransferases or chemical reagents to specific positions (e.g., 4-OH deprotection for oligosaccharide elongation) .

- Enable Stepwise Synthesis : Sequential deprotection (e.g., using hydrazine hydrate) allows controlled assembly of glycoconjugates .

Advanced Research Questions

Q. How does this compound interact with β-N-acetylhexosaminidases, and what structural features dictate substrate specificity?

Answer:

- Enzymatic Hydrolysis : The 4-deoxy modification (removal of 4-OH) reduces steric hindrance, enhancing binding to fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus). Hydrolysis rates reach ~85% compared to native substrates .

- Key Interactions :

- Kinetic Analysis : Use Michaelis-Menten parameters (e.g., kcat/Km) to compare with analogs like p-nitrophenyl derivatives .

Q. What methodologies are used to study its glycosylation potential in glycan array fabrication?

Answer:

- Chemoenzymatic Synthesis : Employ glycosyltransferases (e.g., GalT1) to attach the compound to glass slides functionalized with linkers .

- SPR/MS Analysis : Surface plasmon resonance (SPR) screens binding to lectins, while MALDI-TOF MS confirms glycan structures .

- Competitive Assays : Compare binding affinities with natural glycans (e.g., hyaluronic acid fragments) .

Q. How does the compound’s stability vary under acidic/basic conditions, and how can degradation be minimized?

Answer:

- Acidic Conditions : Acetyl groups hydrolyze at pH < 3 (e.g., TFA/CH₂Cl₂ deprotection requires <1 hour at 0°C to prevent decomposition) .

- Basic Conditions : β-elimination risks at pH > 10; use mild bases (e.g., K₂CO₃ in DCM/H₂O biphasic systems) .

- Stabilization : Store at –20°C under argon; lyophilize with cryoprotectants (e.g., trehalose) .

Q. What strategies enable its use as a glycosyl donor in transglycosylation reactions?

Answer:

- Activation : Convert to trichloroacetimidate (e.g., using Cl₃CCN and DBU in CH₂Cl₂) for improved leaving-group ability .

- Enzymatic Transfer : β-N-acetylhexosaminidases transfer the glycan to acceptors like GlcNAc, yielding 4-deoxy-disaccharides (52% yield under optimized conditions: 75 mM donor, 300 mM acceptor, 35°C) .

- Monitoring : TLC (Rf shifts) and HPLC quantify product formation .

Q. How can X-ray crystallography resolve contradictions in proposed anomeric configurations?

Answer:

- Crystal Growth : Use vapor diffusion (e.g., hexane/EtOAc) to obtain single crystals .

- Data Collection : Synchrotron radiation (λ = 0.71073 Å) resolves bond lengths/angles; anisotropic displacement parameters validate β-configuration (e.g., C1–O1 bond ~1.38 Å) .

- Hydrogen Bonding : Intermolecular H-bonds (e.g., amide NH to carbonyl O) stabilize crystal packing, confirming steric compatibility .

Q. How does the 2-methylphenyl group influence enzymatic vs. chemical glycosylation efficiency?

Answer:

- Chemical Glycosylation : The bulky 2-methylphenyl enhances anomeric leaving-group ability, improving Schmidt glycosylation yields (~44% with BF₃·Et₂O) .

- Enzymatic Reactions : The group may hinder binding to glycosyltransferases; truncate to smaller aglycones (e.g., p-nitrophenyl) for higher enzyme compatibility .

Q. What computational models predict its behavior in glycan-protein interactions?

Answer:

- Docking Simulations : Use AutoDock Vina to model binding to lectins (e.g., concanavalin A). Parameters: grid size 60×60×60 Å, Lamarckian GA .

- MD Simulations : GROMACS analyzes stability (RMSD < 2 Å over 100 ns) and key residues (e.g., Asp214 in β-N-acetylhexosaminidase) .

- QM/MM Studies : Calculate transition-state energies for hydrolysis (e.g., B3LYP/6-31G* level) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.